molecular formula C19H17ClN4O4 B2970470 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171588-68-3

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2970470
CAS No.: 1171588-68-3
M. Wt: 400.82
InChI Key: XQSXTUQTFFYQMU-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with chloro, methyl, and dimethoxyphenyl groups.

Preparation Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the dimethoxyphenyl group: This step may involve nucleophilic substitution reactions using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar compounds to 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-10-4-5-11(8-15(10)20)23-18(25)16-17(19(23)26)24(22-21-16)12-6-13(27-2)9-14(7-12)28-3/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXTUQTFFYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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